molecular formula C13H15N3O3S2 B2512291 2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide CAS No. 459421-09-1

2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide

Cat. No.: B2512291
CAS No.: 459421-09-1
M. Wt: 325.4
InChI Key: PHFJPNSHLJMZIM-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is a thienopyrimidine derivative characterized by a cyclopenta-fused thienopyrimidine core, a sulfanyl linker, and a hydroxyethyl acetamide moiety. The hydroxy group at the 4-position of the pyrimidine ring and the polar hydroxyethyl substituent on the acetamide group distinguish it from structurally related compounds.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-5-4-14-9(18)6-20-13-15-11(19)10-7-2-1-3-8(7)21-12(10)16-13/h17H,1-6H2,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFJPNSHLJMZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and a hydroxyethyl acetamide moiety enhances its solubility and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Pyrimidine derivatives are recognized for their ability to inhibit various cancer cell lines. For instance, studies have shown that pyrido[2,3-d]pyrimidines can inhibit kinases involved in cancer proliferation such as CDK4/6 and PI3K pathways .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections .
  • CNS Activity : Compounds in this class may also exhibit central nervous system effects, potentially acting as anticonvulsants or neuroprotective agents .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell signaling pathways. For example, they can target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Cell Cycle Arrest : Research indicates that these compounds can induce G1 or G2/M phase arrest in cancer cells, leading to apoptosis .
  • Signal Transduction Modulation : They may interfere with growth factor signaling pathways that are often dysregulated in cancer .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrimidine derivatives:

  • Study on Anticancer Efficacy : A comparative study demonstrated that certain substituted pyrido[2,3-d]pyrimidines showed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines (e.g., HCT116 and HepG2) .
CompoundCell LineIC50 (µM)Reference
Compound AHCT1166.9
Compound BHepG25.9
DoxorubicinHCT11612.8
  • Antimicrobial Activity : A study reported the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against several bacterial strains, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thienopyrimidine Acetamide Derivatives

Compound Name Pyrimidine Substituent Acetamide Substituent Key Structural Features
Target Compound 4-hydroxy N-(2-hydroxyethyl) Polar hydroxy groups enhance solubility; may improve bioavailability
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide 2-methyl N-(2-naphthyl) Hydrophobic naphthyl group may increase lipophilicity and membrane permeability
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-isoxazolyl)acetamide 2-methyl N-(5-methyl-isoxazolyl) Isoxazole ring introduces heterocyclic diversity, potentially modulating target binding
N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide 4-piperazinyl N-(4-chlorophenyl) Piperazine linker and chlorophenyl group may enhance anti-proliferative activity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl-6-oxo N-(2,3-dichlorophenyl) Dichlorophenyl group increases electronegativity, possibly affecting receptor affinity

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) 1H NMR Key Signals (δ, ppm) Solubility Trends
Target Compound Not reported Not available in evidence Likely higher aqueous solubility due to hydroxy groups
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Analog) 197–198 2.03 (s, CH3), 8.33 (s, pyrimidine), 9.78 (s, NH) Moderate (grey solid)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 230–232 12.50 (br. s, NH), 10.10 (s, NHCO), 4.12 (s, SCH2) Low (high melting point)
  • Key Observations :
    • The target compound’s hydroxyethyl group likely improves solubility compared to analogs with hydrophobic substituents (e.g., naphthyl or dichlorophenyl) .
    • Melting points correlate with substituent polarity; dichlorophenyl analogs exhibit higher melting points due to stronger intermolecular forces .

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